molecular formula C6H5BrN2 B13679891 5-(1-Bromovinyl)pyrimidine

5-(1-Bromovinyl)pyrimidine

Cat. No.: B13679891
M. Wt: 185.02 g/mol
InChI Key: KQYNVXGIYVTSDJ-UHFFFAOYSA-N
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Description

5-(1-Bromovinyl)pyrimidine: is a heterocyclic organic compound that features a pyrimidine ring substituted with a bromovinyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Bromovinyl)pyrimidine typically involves the bromination of a vinylpyrimidine precursor. One common method includes the reaction of 5-vinylpyrimidine with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-(1-Bromovinyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The vinyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: Formation of 5-(1-substituted)vinylpyrimidines.

    Oxidation: Formation of 5-(1-bromoacetyl)pyrimidine or 5-(1-bromoacetic acid)pyrimidine.

    Reduction: Formation of 5-(1-bromoethyl)pyrimidine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(1-Bromovinyl)pyrimidine derivatives, such as brivudine, involves the inhibition of viral DNA synthesis. The active compound, brivudine 5’-triphosphate, is formed through phosphorylation by viral thymidine kinase. This active form then inhibits viral DNA polymerase, preventing the replication of the virus .

Comparison with Similar Compounds

    Brivudine: An antiviral drug used to treat herpes zoster.

    5-(2-Bromovinyl)-2’-deoxyuridine: Another antiviral compound with a similar structure.

Uniqueness: 5-(1-Bromovinyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its derivatives, such as brivudine, have shown significant therapeutic potential, particularly in antiviral applications .

Properties

Molecular Formula

C6H5BrN2

Molecular Weight

185.02 g/mol

IUPAC Name

5-(1-bromoethenyl)pyrimidine

InChI

InChI=1S/C6H5BrN2/c1-5(7)6-2-8-4-9-3-6/h2-4H,1H2

InChI Key

KQYNVXGIYVTSDJ-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CN=CN=C1)Br

Origin of Product

United States

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